

In-Depth Technical Guide: In Vivo Pharmacokinetics and Pharmacodynamics of CPL304110

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CPL304110	
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Introduction

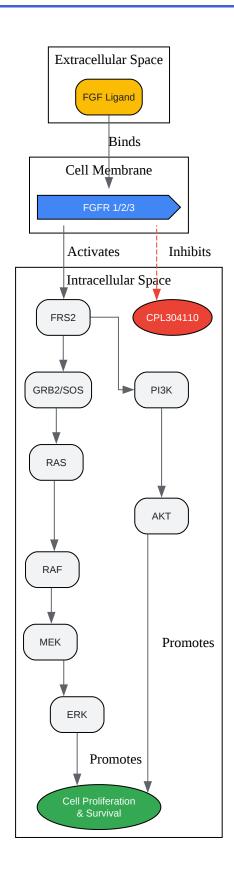
CPL304110 is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3] Dysregulation of the FGFR signaling pathway is implicated in the oncogenesis of various solid tumors, including gastric, bladder, and squamous cell lung cancer, making it a promising target for anticancer therapy.[1][3][4][5][6] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of CPL304110 based on available preclinical and preliminary clinical data.

Mechanism of Action

CPL304110 exerts its therapeutic effect by inhibiting the kinase activity of FGFR1, 2, and 3.[7] This inhibition blocks the downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[8] By disrupting these pathways in FGFR-dependent cancer cells, **CPL304110** leads to a reduction in tumor growth.[7]

FGFR Signaling Pathway Inhibition by CPL304110





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Figure 1. Simplified FGFR signaling pathway and the inhibitory action of CPL304110.



In Vitro Activity

The in vitro inhibitory activity of **CPL304110** against FGFR kinases provides the basis for its in vivo efficacy.

Target	IC50 (nM)
FGFR1	4.08
FGFR2	1.44
FGFR3	10.55
Table 1: In vitro inhibitory activity of CPL304110 against FGFR kinases.[3]	

Preclinical In Vivo Pharmacokinetics

Preclinical pharmacokinetic studies of CPL304110 have been conducted in mouse models.

Experimental Protocol: Mouse Pharmacokinetics

- Animal Model: Mice.
- Compound Administration: CPL304110 was administered orally (p.o.).
- Formulation: For in vivo studies, **CPL304110** was formulated in a solution of 2% NMP, 33% PEG300, and 65% H2O (v/v).[2]
- Data Collection: Plasma concentrations of CPL304110 were measured at various time points following administration to determine key pharmacokinetic parameters.



Parameter	Value	Dose	Animal Model
Cmax	4.01 μg/mL	40 mg/kg, p.o.	Mice
Table 2: Preclinical			
pharmacokinetic			
parameters of			
CPL304110 in mice.			
[1]			

Note: Detailed pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and volume of distribution (Vd) are not publicly available in the reviewed literature.

Preclinical In Vivo Pharmacodynamics and Efficacy

The in vivo pharmacodynamic effects and efficacy of **CPL304110** have been evaluated in various xenograft models of human cancers with FGFR aberrations.

Experimental Protocols: In Vivo Efficacy Studies

- Animal Models:
 - Mice bearing RT-112 human bladder cancer cell line xenografts.
 - Patient-Derived Tumor Xenograft (PDTX) models in mice:
 - GA1224 (gastric cancer with FGFR2 amplification).[4]
 - LU6429 (lung cancer with FGFR2 amplification).[4]
- Treatment: CPL304110 was administered orally.
- Efficacy Assessment: Tumor growth was monitored over time and compared to vehicletreated control groups. Tumor Growth Inhibition (TGI) was a key endpoint.[4]

PK/PD Relationship

A study in mice with RT-112 tumors demonstrated a clear relationship between the pharmacokinetic profile of **CPL304110** and its pharmacodynamic effect. Following a single oral



dose of 40 mg/kg, the concentration of **CPL304110** in the tumor remained above its in vitro IC50 value for the RT-112 cell line (106 nM or 0.048 μ g/mL) for up to 12 hours, indicating sustained target engagement.[2]

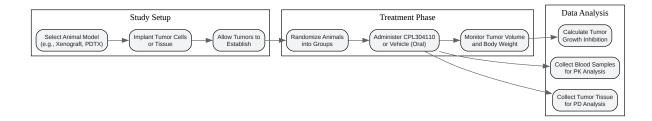
In Vivo Efficacy

CPL304110 has demonstrated significant antitumor activity in preclinical models.

- In both GA1224 and LU6429 PDTX models, oral administration of **CPL304110** resulted in a statistically significant inhibition of tumor growth compared to the vehicle group.[4]
- In the GA1224 model, treatment with CPL304110 led to tumor regression.[4]

Note: Specific quantitative data on Tumor Growth Inhibition (TGI) percentages were not available in the reviewed literature.

Experimental Workflow for Preclinical In Vivo Studies



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- To cite this document: BenchChem. [In-Depth Technical Guide: In Vivo Pharmacokinetics and Pharmacodynamics of CPL304110]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8180474#pharmacokinetics-and-pharmacodynamics-of-cpl304110-in-vivo]

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